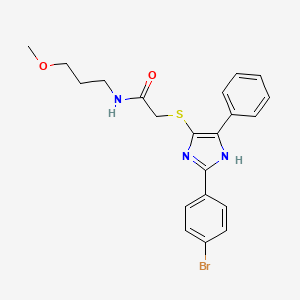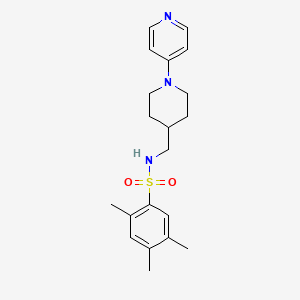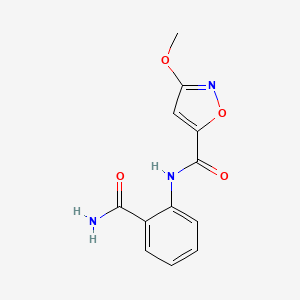![molecular formula C18H15ClN2O4 B2373088 N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 892710-14-4](/img/structure/B2373088.png)
N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O4 and its molecular weight is 358.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Research on compounds structurally similar to "N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" often involves the synthesis and evaluation of their biological activities. For example, the study of N-acetyldinaline, a histone deacetylase (HDAC) inhibitor, reveals its potential as an antitumor agent due to its ability to induce histone hyperacetylation in cancer cells, suggesting a mechanism that could be relevant for compounds with similar structures (Kraker et al., 2003). Another compound, MGCD0103, an orally active HDAC inhibitor, demonstrates selective inhibition of HDACs 1-3 and 11, showing promise in cancer therapy (Zhou et al., 2008).
Synthetic Methodology
The development of synthetic methodologies for the preparation of related compounds is a significant area of research. A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights innovative approaches to generating structurally complex molecules from simpler precursors (Ziyaadini et al., 2011). Such methodologies could be applicable to the synthesis of "this compound" and its derivatives.
Antimicrobial and Antitumor Activities
Research on compounds with similar structural features often investigates their antimicrobial and antitumor activities. For instance, studies on new pyridothienopyrimidines and pyridothienotriazines have demonstrated in vitro antimicrobial activities, highlighting the potential therapeutic applications of these compounds (Abdel-rahman et al., 2002). Furthermore, the synthesis and evaluation of thiophene, thiazolyl-thiophene, and thienopyridine derivatives for their anticancer activities suggest the versatility of these molecular frameworks in drug development (Atta & Abdel‐Latif, 2021).
特性
IUPAC Name |
N-(4-acetamidophenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-10(22)20-13-4-6-14(7-5-13)21-17(23)16-8-11-2-3-12(19)9-15(11)18(24)25-16/h2-7,9,16H,8H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJARTYRYSULJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide](/img/structure/B2373006.png)


![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
![N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373013.png)

![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)
![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)
![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373020.png)

![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2373023.png)
![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)
